2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone
Description
Contextualization within Benzoquinone Chemistry
Quinones represent a significant class of compounds characterized by a rich and fascinating chemistry. nih.gov The 1,4-benzoquinone (B44022), or p-benzoquinone, structure is a fundamental core found in numerous natural and synthetic compounds. nih.govscielo.br This six-membered ring is an oxidized derivative of a 1,4-hydroquinone. wikipedia.org Benzoquinones are planar molecules with alternating C=C, C=O, and C–C bonds. wikipedia.org
The chemistry of benzoquinones is multifunctional; they can act as ketones, oxidants, and alkenes, participating in addition reactions, particularly those typical for α,β-unsaturated ketones. wikipedia.org Their reactivity makes them valuable in organic synthesis, where they are used as dehydrogenation reagents and as dienophiles in Diels-Alder reactions. wikipedia.org The core structure of benzoquinones can be substituted with various functional groups, which significantly influences their chemical and physical properties. nih.gov The presence of electron-donating groups, like the methoxy (B1213986) groups in 2,5-Dimethoxy-3-undecyl- nih.govacs.orgbenzoquinone, and a lipophilic alkyl chain, modifies the redox potential and solubility of the quinone ring, which are key determinants of its chemical behavior.
Historical Perspective and Significance of Benzoquinone Derivatives
The study of quinone chemistry has been a subject of immense interest since the mid-19th century. scielo.br The first quinone, benzoquinone itself, was synthesized in the late 1830s. scielo.br Naturally occurring quinones have been utilized for centuries, initially as brightly colored dyes and later for their medicinal properties. scielo.br
Benzoquinone derivatives are ubiquitous in nature, found in flowering plants, fungi, bacteria, and animals. scielo.brnih.gov They are involved in critical biological processes, including electron transport in respiration and photosynthesis. nih.govresearchgate.net In recent decades, scientific research has highlighted the diverse pharmacological potential of benzoquinone derivatives, which possess antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.gov The ease with which the benzoquinone scaffold can be synthesized and chemically modified has spurred extensive research into developing novel therapeutic agents. nih.gov The structure-activity relationship of these derivatives is a key area of investigation, focusing on how different substituents on the quinone ring affect their biological activities. nih.govnih.gov
Identification and Natural Occurrence of 2,5-Dimethoxy-3-undecyl-nih.govacs.orgbenzoquinone and its Precursors
2,5-Dimethoxy-3-undecyl- nih.govacs.orgbenzoquinone has been identified as a natural product in the plant species Embelia schimperi. nih.gov This compound is the dimethyl ether derivative of embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a well-known alkyl-substituted benzoquinone.
The precursors and related benzoquinone structures are found across various plant families, notably the Primulaceae (formerly Myrsinaceae).
Ardisia Species: The genus Ardisia is a rich source of phytochemicals, including quinones. nih.govresearchgate.net Various species are used in traditional medicine, and chemical investigations have identified numerous compounds, although the specific target compound is not always explicitly mentioned. magtechjournal.comtandfonline.combenthamopen.com The major bioactive constituents in Ardisia species are often reported to be triterpenoid (B12794562) saponins, quinones, and phenolic derivatives. researchgate.net
Aegiceras corniculatum: This mangrove species, also in the Primulaceae family, has been found to contain several benzoquinone derivatives. acs.orgresearchgate.netwikipedia.org Studies have isolated compounds such as 5-O-methylembelin, which is structurally related to the precursor of 2,5-Dimethoxy-3-undecyl- nih.govacs.orgbenzoquinone. acs.orgresearchgate.netacs.org
Maesa lanceolata: Also known as the false assegai, this tree is another member of the Primulaceae family. wikipedia.org Phytochemical studies have revealed the presence of bioactive benzoquinones, including maesanin. wikipedia.orgnih.govresearchgate.net
Primula obconica: Commonly known as the German primrose, this plant contains the allergenic benzoquinone primin (B192182) (2-methoxy-6-pentyl-1,4-benzoquinone) and its hydroquinone (B1673460) precursor, miconidin. ncsu.edunih.govmdedge.comtandfonline.com These compounds, while having shorter alkyl chains, belong to the same class of alkyl-substituted benzoquinones.
The natural occurrence of these related compounds suggests a common biosynthetic pathway within this plant family, likely originating from polyketide synthesis to form the alkylresorcinol core, which is then subjected to a series of oxidations and methylations to produce the diverse range of alkyl-substituted benzoquinones observed in nature.
Structure
3D Structure
Properties
Molecular Formula |
C19H30O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,5-dimethoxy-3-undecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O4/c1-4-5-6-7-8-9-10-11-12-13-15-18(21)17(22-2)14-16(20)19(15)23-3/h14H,4-13H2,1-3H3 |
InChI Key |
AUSJVHOZNUUITQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)OC |
Origin of Product |
United States |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Structural Determinants for Biological Activity
The bioactivity of 2,5-Dimethoxy-3-undecyl- sciopen.comnih.govbenzoquinone is not attributable to a single molecular feature but rather to the interplay of its three key components: the benzoquinone ring, the methoxy (B1213986) group substituents, and the undecyl side chain.
Influence of Benzoquinone Ring System Modifications (e.g., 1,4- vs. 1,2-quinone)
The core of the target molecule is a 1,4-benzoquinone (B44022) ring. Quinones, in general, are a class of compounds that can undergo complex reactions in biological systems. nih.gov Their reactivity is largely defined by the arrangement of the carbonyl groups. The two main isomers are the 1,4- (para) and 1,2- (ortho) benzoquinones.
1,4-Benzoquinones : These are characterized by carbonyl groups in the para position. They typically undergo 1,4-reductive addition reactions with nucleophiles, such as the sulfhydryl groups found in cysteine residues of proteins. nih.gov This reaction regenerates a hydroquinone (B1673460) that is covalently attached to the nucleophile. nih.gov
1,2-Benzoquinones : With carbonyl groups in the ortho position, these isomers tend to react via 1,6-reductive addition with thiol nucleophiles due to extended conjugation, though 1,4-addition can also occur. nih.gov
The specific arrangement of the carbonyl groups influences the electronic properties and reactivity of the quinone ring, which in turn dictates the nature of its interactions with biological macromolecules. The 1,4-benzoquinone structure is a common motif in many biologically active natural products. researchgate.net
Impact of Methoxy Group Substitutions on Activity Profiles
The presence and position of methoxy groups on the benzoquinone ring are critical modulators of its biological activity. In 2,5-Dimethoxy-3-undecyl- sciopen.comnih.govbenzoquinone, the two methoxy groups at positions 2 and 5 significantly influence its physicochemical properties.
Research on various methoxy-substituted benzoquinones has revealed several key effects:
Electronic Effects : Methoxy groups are electron-donating, which alters the redox potential of the quinone ring. This can affect the molecule's ability to participate in electron transfer reactions, a common mechanism of action for quinones.
Binding Affinity : Studies on the binding of methoxy-substituted benzoquinones to the Q(A) site of bacterial photosynthetic reaction centers have shown that these groups can occupy similar positions as methyl groups of the native quinone. nih.gov The affinity is primarily driven by favorable van der Waals interactions over electrostatic ones. nih.gov
Reactivity : The substitution pattern can direct the course of chemical reactions. For instance, in photochemical reactions with methylamine, 2,6-dimethoxy-1,4-benzoquinone (B191094) undergoes substitution of a hydrogen atom rather than a methoxy group, demonstrating high regiospecificity. rsc.org
The following table summarizes the binding affinities of various substituted benzoquinones to the Q(A) site, illustrating the impact of methoxy and other groups.
| Compound | Substituents | Relative Binding Free Energy (kcal/mol) |
| Benzoquinone | None | 0.0 |
| Methyl-BQ | 2-methyl | -1.1 |
| 2,5-Dimethyl-BQ | 2,5-dimethyl | -2.5 |
| 2,6-Dimethyl-BQ | 2,6-dimethyl | -2.3 |
| Methoxy-BQ | 2-methoxy | -1.5 |
| 2,5-Dimethoxy-BQ | 2,5-dimethoxy | -3.0 |
| 2,6-Dimethoxy-BQ | 2,6-dimethoxy | -2.8 |
| Data adapted from studies on bacterial reaction centers. nih.gov |
Role of the Undecyl Side Chain Length, Branching, and Polarity
Chain Length and Lipophilicity : The undecyl chain confers significant lipophilicity to the molecule, facilitating its incorporation into cellular membranes. Studies on other lipid-soluble antioxidants, such as alkylresorcinols, have shown that antioxidant activity can be dependent on the alkyl chain length. In oil-in-water emulsions, optimal antioxidant activity was observed at an intermediate chain length (C21:0), a phenomenon known as the "cut-off effect". nih.govresearchgate.net In bulk oils, however, antioxidant activity often decreases as the alkyl chain length increases. nih.gov
Biphasic Cellular Effects : Research on amphiphilic compounds has demonstrated that the length of the lipophilic chain can have a biphasic effect on cellular incorporation and cytotoxicity. nih.gov For instance, the cellular uptake of some conjugates increases with chain length up to a certain point (e.g., C12) and then decreases with further increases in length. nih.gov
Impact on Activity : In studies of naphthoquinone derivatives, an increase in the length of an O-alkyl side chain was found to enhance cytotoxic activity up to an optimal length of five carbon atoms, after which the activity decreased. mdpi.com This highlights that a specific chain length is often required for optimal interaction with the biological target.
The undecyl chain in 2,5-Dimethoxy-3-undecyl- sciopen.comnih.govbenzoquinone is therefore crucial for its localization within lipid environments and modulates its biological efficacy.
Computational Approaches in SAR/QSAR Modeling
To further refine the understanding of the structure-activity relationships of benzoquinones, computational modeling techniques are employed. QSAR models establish a mathematical correlation between the chemical structure and biological activity.
Two-Dimensional QSAR Models (e.g., Multiple Linear Regression, Random Forest, Support Vector Machine)
2D-QSAR models utilize descriptors calculated from the two-dimensional structure of molecules to predict their biological activity. nih.gov These models are valuable for identifying key molecular properties that govern activity.
Multiple Linear Regression (MLR) : MLR is a statistical technique used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). nih.govijddd.com It generates a simple and interpretable equation, making it a common starting point for QSAR studies. nih.gov
Random Forest (RF) : RF is an ensemble learning method that constructs multiple decision trees during training. For regression tasks, the final prediction is the average of the predictions from all individual trees. RF models can capture complex non-linear relationships and are generally more robust against overfitting than single decision trees. In a study on benzoquinone derivatives as 5-lipoxygenase inhibitors, the RF model outperformed other models like SVM and MLR. researchgate.net
Support Vector Machine (SVM) : SVM is a powerful machine learning algorithm used for both classification and regression. nih.gov It works by finding the optimal hyperplane that best separates data points into different classes or best fits the data in a regression context. SVM can effectively model non-linear relationships by using different kernel functions.
A study on 5-lipoxygenase inhibitors developed and compared MLR, SVM, and RF models, with the performance metrics summarized below. sciopen.comresearchgate.net
| Model | R² (Training Set) | Q² (Cross-validation) | r² (Test Set) |
| MLR | 0.81 | 0.72 | 0.55 |
| SVM | 0.92 | 0.65 | 0.58 |
| RF | 0.95 | 0.78 | 0.85 |
| R²: Coefficient of determination; Q²: Cross-validated R²; r²: Predictive R² for the external test set. |
Three-Dimensional QSAR Models (e.g., Comparative Molecular Field Analysis)
3D-QSAR models take into account the three-dimensional conformation of molecules, providing insights into the steric and electrostatic interactions with a biological target. rsc.org
Comparative Molecular Field Analysis (CoMFA) : CoMFA is a widely used 3D-QSAR technique. rsc.org It involves aligning a set of molecules with known activities and placing them in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. These energy values are then correlated with the biological activities using statistical methods like Partial Least Squares (PLS). The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. sciopen.comresearchgate.net
For example, a CoMFA study on benzoquinone derivatives as 5-lipoxygenase inhibitors yielded a model with a cross-validated q² of 0.75 and a non-cross-validated r² of 0.96, indicating good predictive ability. researchgate.net The resulting contour maps can guide the design of new, more potent analogues by showing where bulky groups or specific electrostatic charges are favored or disfavored. researchgate.netrsc.org
Molecular Docking Simulations to Identify Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. In the context of 2,5-Dimethoxy-3-undecyl- nih.govresearchgate.netbenzoquinone, direct molecular docking studies are not extensively reported in the public domain. However, significant insights can be drawn from the numerous molecular docking studies performed on its parent compound, Embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), and its other derivatives. These studies provide a foundational understanding of how this class of molecules interacts with various biological targets.
Docking Studies on the Parent Compound: Embelin
Embelin has been the subject of numerous in silico investigations to elucidate its mechanism of action against various diseases. These studies have identified several key protein targets and have detailed the molecular interactions that stabilize the ligand-protein complex.
Interaction with Cyclooxygenase (COX) Enzymes:
Molecular docking studies have been conducted to explore the interaction of Embelin and its synthetic hybrids with cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. nih.govoutbreak.info These studies revealed that Embelin and its derivatives can effectively bind to the active sites of both COX-1 and COX-2. nih.gov The binding is typically characterized by a series of hydrogen bonds and hydrophobic interactions. For instance, the hydroxyl groups of the benzoquinone ring in Embelin are often predicted to form hydrogen bonds with amino acid residues in the active site of the enzyme, while the long undecyl chain engages in hydrophobic interactions with the non-polar regions of the binding pocket. nih.govoutbreak.info
Table 1: Predicted Binding Interactions of Embelin with Cyclooxygenase (COX)
| Target Protein | Interacting Residues (Predicted) | Type of Interaction | Reference |
|---|---|---|---|
| COX-1 | TYR 385, SER 530 | Hydrogen Bonding | nih.gov |
| LEU 352, VAL 349, ALA 527 | Hydrophobic Interactions | nih.gov | |
| COX-2 | TYR 385, SER 530 | Hydrogen Bonding | nih.gov |
Interaction with Tyrosinase:
Embelin and its derivatives have also been investigated as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. researchgate.netjocpr.com Molecular docking simulations have shown that Embelin can bind to the active site of tyrosinase from Agaricus bisporus with a significant binding affinity. jocpr.com The interactions are thought to involve the chelation of the copper ions in the active site by the hydroxyl groups of Embelin, in addition to hydrophobic interactions of the undecyl chain. researchgate.netjocpr.com
Interaction with X-linked Inhibitor of Apoptosis (XIAP):
Structure-based computational screening identified Embelin as a small-molecule inhibitor of the X-linked inhibitor of apoptosis (XIAP), a promising target for cancer therapy. elsevierpure.com Molecular docking and subsequent NMR analysis confirmed that Embelin binds to the BIR3 domain of XIAP, the same site where caspase-9 and Smac proteins bind. elsevierpure.com The interactions involve hydrogen bonds and hydrophobic contacts, effectively disrupting the protein-protein interactions that inhibit apoptosis.
Implications for 2,5-Dimethoxy-3-undecyl- nih.govresearchgate.netbenzoquinone
The methylation of the hydroxyl groups in Embelin to form 2,5-Dimethoxy-3-undecyl- nih.govresearchgate.netbenzoquinone would significantly alter its electronic and steric properties, which in turn would affect its binding interactions with target proteins. The methoxy groups are less acidic than the hydroxyl groups and are primarily hydrogen bond acceptors, whereas hydroxyl groups can act as both donors and acceptors.
This change would likely preclude the formation of the same hydrogen bonds observed with Embelin. However, the oxygen atoms of the methoxy groups could still participate in hydrogen bonding as acceptors. Furthermore, the hydrophobic undecyl chain, which is crucial for anchoring the molecule in the binding pockets of enzymes like COX and tyrosinase, remains unchanged. Therefore, it is plausible that 2,5-Dimethoxy-3-undecyl- nih.govresearchgate.netbenzoquinone could still bind to similar targets, albeit with different binding modes and potentially altered affinities. The increased lipophilicity due to the methoxy groups might also influence its cellular uptake and interaction with hydrophobic binding sites. Further dedicated in silico studies on 2,5-Dimethoxy-3-undecyl- nih.govresearchgate.netbenzoquinone are necessary to fully elucidate its specific ligand-target interactions.
Mechanistic Investigations of Biological Activities Non Human and in Vitro
Redox Chemistry and Oxidative Stress Modulation
The quinone structure is inherently redox-active, capable of accepting and donating electrons, which underpins much of its biological activity. This redox cycling can lead to the formation of reactive oxygen species or the modulation of cellular antioxidant systems. nih.gov
Pulse radiolysis is a technique used to study the kinetics of fast reactions involving free radicals. rsc.org Studies using this method on embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) have demonstrated its ability to form semiquinone radicals through both reduction and oxidation reactions. researchgate.net The reduction of embelin produces a delocalized semiquinone anion radical with a characteristic maximum absorption (λmax) at 450 nm. researchgate.net In contrast, the oxidation process results in a different transient species, a carbon-centered radical, with a λmax at 410 nm. researchgate.net The formation of these semiquinone radicals is a key feature of the compound's redox chemistry and is fundamental to its role in modulating oxidative stress. nih.govresearchgate.net
Quantum Chemical Studies of Redox Reactions
Quantum chemical studies have been instrumental in elucidating the versatile photochemical and redox properties of 2,5-Dimethoxy-3-undecyl- Current time information in Edmonton, CA.nih.govbenzoquinone. The molecule's structure, featuring both quinone and hydroquinone (B1673460) groups, allows it to be either oxidized or reduced, leading to the formation of a semiquinone radical. researchgate.net This dual functionality is central to its biological activities. Theoretical investigations using methods like Time-dependent Density Functional Theory (TD-DFT) have explored its excitation energies and behavior in both ground and excited states. uni-heidelberg.de
Upon photo-excitation, the compound exhibits several key photochemical capabilities, including the generation of singlet oxygen, the potential for excited-state proton transfer, and oxidation. acs.org The excited-state intramolecular proton transfer (ESIPT) is a significant finding, as this process can directly damage proteins and also facilitates intersystem crossing, which in turn promotes the generation of singlet oxygen, a key species in photodynamic therapy. researchgate.netacs.org Computational studies have confirmed the existence of a weak intramolecular hydrogen bond in the ground state, which is enhanced upon photon absorption, stabilizing the molecule in the excited state and promoting electronic resonance. uni-heidelberg.de The redox properties of embelin are considered closely related to those of other natural quinones like emodin, particularly in their ability to capture an electron in the quinone ring. nih.gov These theoretical models provide a fundamental understanding of the molecular mechanisms that underpin its broad biological effects. researchgate.netuni-heidelberg.de
Assessment of Antioxidant and Pro-oxidant Potential
The unique benzoquinone structure of 2,5-Dimethoxy-3-undecyl- Current time information in Edmonton, CA.nih.govbenzoquinone endows it with both antioxidant and pro-oxidant capabilities, the expression of which depends on the specific cellular environment. Its antioxidant activity is well-documented; it effectively scavenges free radicals such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical and inhibits hydroxyl radical-induced degradation of deoxyribose. researchgate.net Studies have shown it can inhibit lipid peroxidation and restore mitochondrial Mn-superoxide dismutase. researchgate.net
The mechanism of its antioxidant action can be unique. Instead of donating a hydrogen atom, it can scavenge a superoxide (B77818) radical by accepting its electron, which results in the release of molecular oxygen and stabilizes the radical. tandfonline.com This capability has been demonstrated to be stronger than that of the common commercial antioxidant BHT (butylated hydroxytoluene). mdpi.com The compound's long undecyl chain is lipophilic, which may facilitate its insertion into cell membranes to exert its protective effects. researchgate.netnih.gov
Conversely, under certain conditions, the molecule can exhibit pro-oxidant effects. nih.gov The formation of semiquinone radicals through its redox cycling can lead to the generation of reactive oxygen species (ROS). researchgate.net This ROS generation is believed to play a significant role in the compound's ability to induce apoptosis in cancer cells. researchgate.netplos.org For instance, while it can protect cells like BV-2 murine microglia from oxidative stress at higher concentrations and longer exposure times, it can also show some toxicity in other cell lines, such as L6 myoblasts. mdpi.comnih.gov
Cellular and Molecular Target Elucidation
In vitro studies have identified several key cellular and molecular targets of 2,5-Dimethoxy-3-undecyl- Current time information in Edmonton, CA.nih.govbenzoquinone, providing a clearer picture of its biological impact at a subcellular level.
Inhibition of Protein Polymerization (e.g., Neuroserpin)
A notable target of this compound is the protein neuroserpin (NS). 2,5-Dimethoxy-3-undecyl- Current time information in Edmonton, CA.nih.govbenzoquinone is currently the only known small molecule inhibitor of neuroserpin polymerization in vitro. nih.govresearchgate.netunimib.itnih.gov This is particularly relevant to the neurodegenerative disease known as Familial Encephalopathy with Neuroserpin Inclusion Bodies (FENIB), which is caused by point mutations that lead to the polymerization and accumulation of neuroserpin in neurons. nih.gov
The compound has been shown to not only prevent the polymerization of neuroserpin but also to dissolve pre-formed polymers. nih.govnih.gov Biophysical characterization reveals that it binds to various conformations of neuroserpin, destabilizing them and leading to the formation of small, soluble oligomers instead of large, toxic polymers. nih.gov However, studies in cellular models expressing mutant neuroserpin suggest that the observed reduction in polymerization may also be mediated by an increased degradation of the protein via the proteasome pathway. nih.gov Despite efforts to develop improved analogues, 2,5-Dimethoxy-3-undecyl- Current time information in Edmonton, CA.nih.govbenzoquinone remains the most effective candidate identified for inhibiting neuroserpin polymerization. nih.govnih.gov
NF-κB Pathway Modulation
A critical molecular mechanism of 2,5-Dimethoxy-3-undecyl- Current time information in Edmonton, CA.nih.govbenzoquinone is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. medchemexpress.com This pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. spandidos-publications.com The compound has been shown to suppress the activation of NF-κB induced by various stimuli, including tumor necrosis factor (TNF) and receptor activator of NF-κB ligand (RANKL). nih.govaacrjournals.org
The inhibitory mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. nih.govaacrjournals.org This is achieved by inhibiting the activation of the IκBα kinase (IKK) complex, which is responsible for phosphorylating IκBα. nih.govaacrjournals.org By blocking IκBα degradation, the compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of NF-κB target genes. plos.orgspandidos-publications.com These target genes include those encoding anti-apoptotic proteins, further contributing to the compound's pro-apoptotic effects. spandidos-publications.come-century.us This inhibition of the NF-κB pathway has been observed in various preclinical models, including those for bone loss and gastric carcinoma. nih.govspandidos-publications.com
Mechanisms of Cytotoxicity in Pre-clinical Cell Lines (e.g., Apoptosis Induction)
2,5-Dimethoxy-3-undecyl- Current time information in Edmonton, CA.nih.govbenzoquinone induces cytotoxicity in numerous preclinical cancer cell lines primarily through the induction of apoptosis. This effect has been observed in prostate, lung, gastric, and breast cancer cells, among others. plos.orgspandidos-publications.complos.orgwaocp.org The apoptotic process is often mediated through the intrinsic, or mitochondrial, pathway. plos.orgnih.gov
Key events in this process include:
Mitochondrial Membrane Potential: The compound causes a reduction in the mitochondrial membrane potential. plos.org
Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family proteins, leading to a decreased expression of anti-apoptotic members like Bcl-2 and Bcl-xL, and an increased translocation of the pro-apoptotic protein Bax to the mitochondria. plos.org
Cytochrome c Release: These changes promote the release of cytochrome c from the mitochondria into the cytosol. mdpi.com
Caspase Activation: The released cytochrome c triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3, a key mediator of apoptosis. spandidos-publications.comnih.govmdpi.com Activation of caspase-3 leads to the cleavage of substrates like PARP, a hallmark of apoptosis. e-century.usmdpi.com
Furthermore, the compound can sensitize cancer cells that are resistant to other apoptosis-inducing agents, such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand). waocp.org In non-small-cell lung cancer cells, it enhances TRAIL-mediated apoptosis by decreasing levels of survivin, Bcl-2, and c-FLIP. waocp.org
| Cell Line | Cancer Type | Observed Effects | Key Mediators | Reference |
|---|---|---|---|---|
| PC3, DU145 | Prostate Cancer | Inhibition of cell growth, induction of apoptosis | ↓Bcl-2, ↓Bcl-xL, ↑Bax, ↓Mitochondrial potential, ↓Akt, ↓β-catenin | plos.org |
| A549 | Non-small Cell Lung Cancer | Increased sensitivity to TRAIL-induced apoptosis, cytotoxicity (IC50 ~4.4 µM) | ↓Survivin, ↓Bcl-2, ↓c-FLIP, ↑Caspase activation, ↑p38/JNK activation | plos.orgwaocp.org |
| SGC7901 | Gastric Carcinoma | Decreased cell proliferation, induced apoptosis | ↑Caspase-3 activation, ↓NF-κB activation, ↓p-IκBα, ↓p-IKKα/β | spandidos-publications.com |
| MCF-7 | Breast Cancer | Induced apoptosis, cytotoxicity (IC50 ~10.66 µM) | ↑Cytochrome C release, ↑Caspase-9 & -3 activation | plos.orgmdpi.com |
Interaction with Specific Cellular Proteins (e.g., XIAP)
One of the most significant molecular targets identified for 2,5-Dimethoxy-3-undecyl- Current time information in Edmonton, CA.nih.govbenzoquinone is the X-linked inhibitor of apoptosis protein (XIAP). nih.gov XIAP is a potent natural inhibitor of caspases, particularly caspase-3, -7, and -9, and is often overexpressed in cancer cells, contributing to therapeutic resistance. spandidos-publications.comacs.orgaacrjournals.org
Advanced Characterization and Analytical Methodologies for Benzoquinone Research
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods are indispensable for determining the intricate molecular structure and spatial arrangement of atoms in 2,5-Dimethoxy-3-undecyl- asianpubs.orgbenzoquinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H-NMR: The proton NMR spectrum of 2,5-Dimethoxy-3-undecyl-1,4-benzoquinone reveals distinct signals corresponding to the different types of protons present. A singlet is observed at approximately 5.78 ppm, which is characteristic of the vinylic proton on the benzoquinone ring. Two singlets appear at around 4.05 ppm and 3.84 ppm, corresponding to the two methoxy (B1213986) groups attached to the ring. A triplet at approximately 2.46 ppm (J = 7.1 Hz) is assigned to the two protons of the methylene (B1212753) group adjacent to the benzoquinone ring. A complex multiplet between 1.20 and 1.40 ppm represents the protons of the remaining methylene groups in the undecyl chain. Finally, a triplet at about 0.92 ppm (J = 6.9 Hz) corresponds to the terminal methyl group of the undecyl chain. asianpubs.org
¹³C-NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The spectrum of 2,5-Dimethoxy-3-undecyl-1,4-benzoquinone shows signals for the two carbonyl carbons of the quinone ring at approximately 185.8 ppm and 183.0 ppm. The carbons of the methoxy groups resonate at around 60.9 ppm and 57.1 ppm. The carbons of the undecyl chain appear in the range of 14.2 to 31.9 ppm, with the terminal methyl carbon at the lower end of this range. asianpubs.org The vinylic carbons of the benzoquinone ring are observed at approximately 158.0 ppm, 155.8 ppm, 131.2 ppm, and 105.8 ppm. asianpubs.org
Interactive Data Table: NMR Data for 2,5-Dimethoxy-3-undecyl-1,4-benzoquinone
| ¹H-NMR | ¹³C-NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 5.78 (s, 1H) | Vinylic H | 185.8, 183.0 | C=O |
| 4.05 (s, 3H) | -OCH₃ | 158.0, 155.8, 131.2, 105.8 | Vinylic C |
| 3.84 (s, 3H) | -OCH₃ | 60.9, 57.1 | -OCH₃ |
| 2.46 (t, J = 7.1 Hz, 2H) | -CH₂- (adjacent to ring) | 31.9, 29.8-29.3 (6C), 28.5, 23.4, 22.5 | -CH₂- (alkyl chain) |
| 1.40-1.20 (m, 18H) | -CH₂- (alkyl chain) | 14.2 | -CH₃ (terminal) |
| 0.92 (t, J = 6.9 Hz, 3H) | -CH₃ (terminal) |
Note: NMR data was obtained in CDCl₃. s = singlet, t = triplet, m = multiplet.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. For 2,5-Dimethoxy-3-undecyl- asianpubs.orgbenzoquinone, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the quinone moiety, typically in the region of 1600-1700 cm⁻¹. The C=C stretching vibrations of the ring would also be present in this region. The C-O stretching of the methoxy groups would likely appear in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the alkyl chain would be observed around 2850-2960 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. For 2,5-Dimethoxy-3-undecyl- asianpubs.orgbenzoquinone (C₁₉H₃₀O₄), the calculated molecular weight is 322.44 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the cleavage of the undecyl chain and the loss of methoxy groups, providing further confirmation of the structure.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of 2,5-Dimethoxy-3-undecyl- asianpubs.orgbenzoquinone from reaction mixtures or natural extracts and for assessing its purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity checks. For the separation of 2,5-Dimethoxy-3-undecyl- asianpubs.orgbenzoquinone, a silica (B1680970) gel plate is typically used as the stationary phase. The choice of mobile phase is crucial for achieving good separation. A common mobile phase for similar compounds is a mixture of hexane (B92381) and ethyl acetate. The compound can be visualized on the TLC plate under UV light or by using a staining agent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for separating and identifying volatile and thermally stable compounds like 2,5-Dimethoxy-3-undecyl- asianpubs.orgbenzoquinone. The gas chromatogram would show a peak at a specific retention time for the compound, and the mass spectrometer would provide a mass spectrum of that peak, confirming its identity.
Electrochemical and Kinetic Studies
Electrochemical and kinetic analyses are crucial for understanding the reactivity and electron transfer properties of benzoquinones. These studies provide fundamental insights into reaction mechanisms, the stability of intermediate species, and the potential applications of these compounds in areas such as energy storage.
Pulse Radiolysis for Reaction Kinetics and Transient Species Characterization
Pulse radiolysis is a powerful technique used to study the kinetics of fast reactions by generating reactive free radicals in a solution and observing their subsequent reactions. While direct pulse radiolysis studies on 2,5-dimethoxy-3-undecyl- nih.govnih.govbenzoquinone are not extensively documented in available literature, research on the closely related compound embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) provides significant insights. researchgate.net
In these studies, nanosecond electron pulse radiolysis was employed to investigate the reduction and oxidation reactions of embelin. researchgate.net The technique allowed for the characterization of transient semiquinone radicals formed during these processes. The reduction of embelin was found to produce a delocalized semiquinone anion radical with a maximum absorbance (λmax) at 450 nm. researchgate.net Conversely, the oxidation process resulted in a different semiquinone radical with a λmax at 410 nm. researchgate.net These distinct transient species were characterized, and the rate constants for their formation and decay were measured, providing a detailed understanding of the free radical-induced redox reactions of the undecyl-benzoquinone scaffold. researchgate.netrsc.org The formation of semiquinone radicals is a key step in the redox chemistry of quinones, often involving the addition of radicals like hydrated electrons (e⁻aq) or the elimination of water from intermediate species. rsc.org
Electrochemical Characterization for Redox Activity
The electrochemical behavior of the 2,5-dimethoxy- nih.govnih.govbenzoquinone (DMBQ) core, an analogue of the target compound without the undecyl side chain, has been thoroughly investigated, particularly for its application as a cathode material in rechargeable batteries. nih.govjcesr.org These studies reveal that DMBQ undergoes a reversible, two-electron transfer redox reaction, which is responsible for its high theoretical capacity. nih.govresearchgate.net
Cyclic voltammetry measurements demonstrate the redox potential of DMBQ at approximately 2.3 V versus Mg/Mg²⁺ in non-aqueous magnesium-ion batteries. jcesr.org In lithium and sodium systems, DMBQ functions as a cathode, facilitating the insertion and deinsertion of Li⁺ and Na⁺ ions during discharge and charge cycles. nih.govnih.gov The structural changes during these processes have been monitored using operando X-ray diffraction, which revealed that the material exists in a two-phase state at the higher voltage plateau, involving radical monoanion and dianion phases that lack long-range ordering. nih.govnih.gov When combined with reduced graphene oxide (rGO), DMBQ-based electrodes have shown exceptional pseudocapacitive performance, with a high capacitance of 650 F g⁻¹ in sulfuric acid. rsc.org
Table 1: Electrochemical Properties of 2,5-Dimethoxy- nih.govnih.govbenzoquinone (DMBQ) Analogues
| Property | Value | System/Conditions | Source |
|---|---|---|---|
| Redox Potential | ~2.3 V | vs Mg/Mg²⁺ | jcesr.org |
| Average Voltage | 2.5 V | vs Li⁺/Li | researchgate.net |
| Initial Discharge Capacity | >200 mAh g⁻¹ | Magnesium-ion battery | jcesr.org |
| Initial Discharge Capacity | ~300 mAh g⁻¹ | Lithium-ion battery | nih.govresearchgate.net |
| Specific Capacitance | 650 F g⁻¹ | with rGO in 1 M H₂SO₄ | rsc.org |
Computational Chemistry for Mechanistic Insights and Properties
Computational chemistry offers a molecular-level understanding of the properties and reaction mechanisms of complex molecules, complementing experimental findings.
Density Functional Theory (DFT) for Electronic Structure, Adsorption, and Charge Distribution
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For benzoquinone derivatives, DFT calculations have been instrumental in understanding charge storage mechanisms, the orientation of adsorbed molecules, charge density distribution, and the density of states. rsc.org
Studies on 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMQ) decorated on reduced graphene oxide (rGO) have used DFT to elucidate the charge storage mechanism. rsc.org These calculations help to understand the preferred orientation of the DMQ molecules on the graphene surface and the distribution of charge density, which are critical factors for achieving high capacitance and long cycle life. rsc.org
Furthermore, DFT calculations with the B3LYP functional and 6-31+G(d,p) basis set have been applied to the related embelin molecule to ascertain the structures of transient semiquinone radicals observed during pulse radiolysis. researchgate.net The calculations confirmed that the reduction of embelin leads to a delocalized semiquinone anion radical, while oxidation of the hydroquinone (B1673460) group is the initial step, followed by transformation into a carbon-centered radical. researchgate.net
Table 2: Summary of DFT Findings for Benzoquinone Analogues
| Analyzed Property | Compound | Key Finding | Source |
|---|---|---|---|
| Charge Storage Mechanism | 2,5-dimethoxy-1,4-benzoquinone (on rGO) | Elucidated preferred orientation and charge density distribution. | rsc.org |
| Transient Species Structure | Embelin | Confirmed structure of delocalized semiquinone anion radical upon reduction. | researchgate.net |
Molecular Dynamics Simulations to Understand Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to understand the time-dependent behavior of a molecular system, including conformational changes and interactions with other molecules, such as solvents or surface materials.
While specific molecular dynamics simulation studies focused exclusively on 2,5-Dimethoxy-3-undecyl- nih.govnih.govbenzoquinone were not identified in the available research, this methodology would be highly valuable. MD simulations could provide critical insights into how the long, flexible undecyl chain influences the molecule's solubility in different electrolyte solutions—a key factor affecting the cycle life of organic batteries. researchgate.net Furthermore, simulations could model the interaction of the entire molecule with electrode surfaces like graphene, revealing how the alkyl chain affects adsorption, molecular spacing, and the prevention of aggregation, which are important for maintaining electrochemical performance. rsc.org
Emerging Applications and Future Research Directions
Pseudocapacitive Electrode Materials in Energy Storage Systems
The development of high-performance, low-cost, and sustainable energy storage systems is a critical area of research. Organic redox-active materials are emerging as viable alternatives to traditional metal-based counterparts. Research on the closely related compound 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMQ) has demonstrated significant promise in this field.
When DMQ is decorated on reduced graphene oxide (rGO) sheets using a one-step hydrothermal method, it forms a redox-active xerogel. osti.govresearchgate.net In this composite material, the DMQ molecules serve a dual purpose: they provide stable and fast two-electron redox centers for charge storage and act as spacers to prevent the aggregation of the rGO sheets, leading to a three-dimensional hierarchical electrode architecture. osti.govresearchgate.net
Binder-free films of this composite have been tested as pseudocapacitive electrodes, exhibiting outstanding performance in 1 M sulfuric acid. osti.govresearchgate.net These electrodes have shown an excellent capacitance of 650 F g⁻¹ at a scan rate of 5 mV s⁻¹ (equivalent to a volumetric capacitance of 780 F cm⁻³). osti.govresearchgate.net Most notably, the material demonstrates remarkable durability, with a capacitance retention of 99% after 25,000 cycles at 50 mV s⁻¹. osti.gov These findings suggest that the undecyl side chain on 2,5-Dimethoxy-3-undecyl- nih.govapexbt.combenzoquinone could be exploited to modulate the morphology and interfacing with conductive substrates like graphene, potentially leading to even more advanced electrode materials.
Electrochemical Performance of DMQ@rGO Electrodes
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Gravimetric Capacitance | 650 F g⁻¹ | 5 mV s⁻¹, 1 M H₂SO₄ | osti.govresearchgate.net |
| Volumetric Capacitance | 780 F cm⁻³ | 5 mV s⁻¹, 1 M H₂SO₄ | researchgate.net |
| Capacitance Retention | 99% | After 25,000 cycles at 50 mV s⁻¹ | osti.gov |
Development of Conductive Polymers and Electrochemical Devices
Polymers incorporating quinone functionalities are of interest for applications in microelectronics and as biodegradable functional materials. nih.gov The natural analog of the target compound, embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), has been successfully polymerized electrochemically. nih.gov
The resulting polymer was investigated for its key properties, including redox activity, electrical conductivity, and biodegradability. nih.gov This pioneering work establishes that the undecyl-substituted benzoquinone core is amenable to polymerization, creating a new class of functional materials. Future research could focus on the electrochemical polymerization of 2,5-Dimethoxy-3-undecyl- nih.govapexbt.combenzoquinone. The methoxy (B1213986) groups, compared to the hydroxyl groups of embelin, would likely alter the polymerization mechanism and the resulting polymer's electronic and physical properties. Exploring these differences could lead to the development of novel conductive polymers with tailored properties for specific electrochemical devices, sensors, or biodegradable electronics.
Strategies for Enhancing Research Applicability (e.g., solubility, targeted delivery)
A significant hurdle in the application of many organic molecules, particularly those with long alkyl chains like 2,5-Dimethoxy-3-undecyl- nih.govapexbt.combenzoquinone, is their poor water solubility. researchgate.netnih.gov This limitation can hinder both biological and materials science applications. Enhancing the bioavailability and applicability of such compounds requires innovative formulation and delivery strategies.
One promising approach is the use of nanocarriers. For the related compound embelin, its poor water solubility and low oral bioavailability have been addressed by loading it into various nanoformulations, including polymeric nanoparticles, liposomes, and phytosomes. nih.govnih.gov For instance, embelin-loaded phytosome complexes have been formulated using anti-solvent precipitation and rotary evaporation techniques. ijpsr.com These formulations enhance the bioavailability of the poorly water-soluble embelin. ijpsr.com One optimized formulation exhibited a particle size of approximately 345 nm and a high entrapment efficiency of over 81%. ijpsr.com Such nano-encapsulation strategies could be directly applicable to 2,5-Dimethoxy-3-undecyl- nih.govapexbt.combenzoquinone to improve its solubility and enable its use in aqueous systems or for targeted delivery in biological contexts. nih.gov Furthermore, embedding the compound in biodegradable polymer matrices, such as electrospun poly(ε-caprolactone) (PCL) fibers, has been shown to improve the dissolution and release kinetics of embelin for topical applications. researchgate.net
Exploration of Novel Biological Activities and Therapeutic Potential
The benzoquinone moiety is present in numerous natural products and is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. mdpi.comelsevier.com The natural product embelin , which shares the 3-undecyl-1,4-benzoquinone core, is a well-studied example with significant therapeutic potential.
Embelin is a cell-permeable, nonpeptidic inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of cell death. apexbt.commedchemexpress.comselleckchem.com By inhibiting XIAP, embelin can induce apoptosis and inhibit cell growth in cancer cells, particularly those with high XIAP expression. medchemexpress.com It has also been shown to block the NF-κB signaling pathway, which is involved in inflammation and cancer progression. medchemexpress.com Beyond its anticancer properties, embelin is reported to have anti-inflammatory, antioxidant, analgesic, and antimicrobial activities.
Given the structural similarity, 2,5-Dimethoxy-3-undecyl- nih.govapexbt.combenzoquinone represents a valuable scaffold for exploring similar biological activities. The replacement of hydroxyl groups with methoxy groups may alter the compound's potency, selectivity, and pharmacokinetic properties, warranting a thorough investigation of its potential as a XIAP inhibitor or as a modulator of other cellular pathways.
Reported Biological Activities of the Related Compound Embelin
| Activity | Mechanism/Target | Potential Application | Reference |
|---|---|---|---|
| Anticancer | XIAP inhibitor, induces apoptosis, blocks NF-κB signaling | Oncology | nih.govapexbt.commedchemexpress.com |
| Anti-inflammatory | Inhibition of 5-lipoxygenase (5-LO) and mPGES-1 | Inflammatory diseases | selleckchem.com |
| Antioxidant | Radical scavenging | Diseases associated with oxidative stress | mdpi.comnih.gov |
| Antimicrobial | Various mechanisms | Infectious diseases | |
| Analgesic | Various mechanisms | Pain management |
Integration with Systems Biology and Cheminformatics for Comprehensive Analysis
To accelerate the discovery and optimization of novel applications for 2,5-Dimethoxy-3-undecyl- nih.govapexbt.combenzoquinone, modern computational approaches are indispensable. The integration of cheminformatics and systems biology can provide deep insights into its behavior, from fundamental electronic properties to complex biological interactions. nih.gov
Cheminformatics tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful for predicting the biological activities of new compounds. nih.govnih.gov By building models based on a series of related benzoquinone derivatives, it is possible to predict the therapeutic potential of the target compound and design new analogs with improved properties. nih.gov For example, 3D-QSAR models have been successfully used to design new quinone derivatives with potent antibacterial activity. nih.gov
Computational Chemistry methods like Density Functional Theory (DFT) have already been applied to the related compound 2,5-dimethoxy-1,4-benzoquinone to understand its charge storage mechanism in pseudocapacitors. osti.gov These calculations provide valuable information on molecular orientation, charge distribution, and density of states, which are crucial for designing better materials. osti.gov
Q & A
Q. What are the established synthetic routes for 2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves functionalization of the 1,4-benzoquinone core. For alkylated derivatives like this compound, Meerwein arylation (using aryl diazonium salts) or Suzuki-Miyaura cross-coupling (with boronic acids) are common . Oxidation of dimethoxy-substituted precursors (e.g., 1,4-dimethoxybenzene derivatives) with cerium ammonium nitrate (CAN) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can introduce quinone functionality . Purity optimization requires chromatographic techniques (HPLC, GC) and recrystallization, with gas chromatography (GC) achieving >99% purity for structurally similar PCB quinones .
Q. What analytical techniques are recommended for characterizing its structure and assessing stability?
- Methodological Answer :
- Structural characterization : Use ¹H/¹³C NMR to confirm substitution patterns and alkyl chain integration. High-resolution mass spectrometry (HRMS) validates molecular weight .
- Stability assessment : Monitor degradation under varying pH, temperature, and light via HPLC-UV or electrochemical analysis (e.g., cyclic voltammetry) to track redox behavior .
- Purity validation : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) ensures minimal side products .
Advanced Research Questions
Q. How does the undecyl (C11) chain influence its redox properties and biochemical interactions?
- Methodological Answer : The undecyl chain enhances lipophilicity , affecting solubility in organic media and membrane permeability in biological systems. Electrochemical studies (e.g., cyclic voltammetry) reveal that alkyl chains modulate redox potentials by altering electron density on the quinone core . For example, alkylated 1,4-benzoquinones exhibit lower reduction potentials compared to unsubstituted analogs, influencing their role as electron carriers or enzyme inhibitors . To study interactions, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins or DNA .
Q. What strategies address contradictions in reported toxicity and environmental persistence?
- Methodological Answer :
- Toxicological reconciliation : Conduct comparative studies using in vitro (e.g., Ames test for mutagenicity) and in vivo models (rodent carcinogenicity assays) under standardized protocols. For example, 1,4-benzoquinone derivatives show conflicting carcinogenicity in rodents, necessitating dose-response studies .
- Environmental fate analysis : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to track degradation products in simulated ecosystems. Plasma-catalysis studies demonstrate hydroxylation of aromatic rings to form hydroquinones, which further oxidize to benzoquinones .
- Computational modeling : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity based on substituent effects .
Q. How can its role in catalytic systems or enzyme inhibition be elucidated?
- Methodological Answer :
- Enzyme inhibition : Study kinetics via progress curve analysis and preincubation assays. For example, 2,5-dimethyl-1,4-benzoquinone inhibits jack bean urease via mixed-type inhibition, requiring Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms .
- Catalytic applications : In hydroformylation reactions, immobilize rhodium complexes on resin supports to enhance selectivity. Track reaction intermediates using FTIR or X-ray absorption spectroscopy (XAS) .
- Mechanistic insights : Use density functional theory (DFT) to model electron transfer pathways or radical formation during redox cycles .
Data Gaps and Future Directions
- Synthetic challenges : Limited data on scalable synthesis of methoxy-alkylated benzoquinones. Explore photocatalytic methods or enzymatic catalysis for greener routes.
- Toxicological data : No long-term ecotoxicity studies for this compound. Prioritize OECD guideline-compliant assays for aquatic and terrestrial organisms .
- Biological relevance : Investigate its role in mitochondrial electron transport chains or antimicrobial activity, leveraging structural analogs like idebenone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
